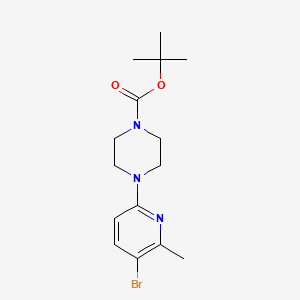

tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H22BrN3O2 It is a derivative of piperazine, a heterocyclic organic compound, and features a brominated pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps:

Bromination of 6-methylpyridine: The starting material, 6-methylpyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

Formation of piperazine derivative: The brominated product is then reacted with piperazine under basic conditions to form the piperazine derivative.

Protection of the piperazine nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate (Boc2O) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

Substitution Reactions: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring or the piperazine moiety.

Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or organolithium reagents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amine derivative, while a Suzuki-Miyaura coupling would produce a biaryl compound.

科学的研究の応用

Chemistry

In chemistry, tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its brominated pyridine ring makes it a versatile building block for various organic synthesis reactions.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. The piperazine moiety is a common feature in many pharmaceuticals, and modifications to this structure can lead to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用機序

The mechanism by which tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated pyridine ring and piperazine moiety can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

- tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s overall stability and solubility.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

生物活性

tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate (CAS No. 1289040-88-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, particularly focusing on its antibacterial and antifungal activities, along with structure-activity relationships (SAR) and case studies that illustrate its efficacy in various applications.

The molecular formula of this compound is C₁₅H₂₂BrN₃O₂, with a molecular weight of 356.26 g/mol. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry.

| Property | Value |

|---|---|

| CAS Number | 1289040-88-5 |

| Molecular Formula | C₁₅H₂₂BrN₃O₂ |

| Molecular Weight | 356.26 g/mol |

| Storage Conditions | Sealed in dry, Room Temp |

| Purity | ≥95% |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria, particularly Gram-positive organisms. The Minimum Inhibitory Concentration (MIC) values for this compound suggest potent activity:

- Staphylococcus aureus : MIC of 15.625–62.5 μM

- Enterococcus faecalis : MIC of 62.5–125 μM

The mechanism of action appears to involve the inhibition of protein synthesis pathways, which subsequently affects nucleic acid and peptidoglycan production . This bactericidal effect is further supported by studies demonstrating its activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilms, showing a Minimum Biofilm Inhibitory Concentration (MBIC) ranging from 62.216 to 124.432 μg/mL .

Antifungal Activity

In addition to its antibacterial effects, the compound also demonstrates antifungal activity, particularly against Candida species. In vitro studies have shown that it can significantly reduce biofilm formation in C. albicans by up to 75%, surpassing traditional antifungal agents like fluconazole .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Piperazine Ring : Essential for interaction with biological targets.

- Bromine Substitution : The presence of the bromine atom at the 5-position on the pyridine ring enhances antibacterial potency.

- tert-butyl Group : Provides lipophilicity, aiding in membrane penetration.

Research has shown that modifications on the piperazine and pyridine rings can lead to variations in activity, suggesting a need for further exploration of derivatives to optimize efficacy .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study on MRSA : In a controlled study, this compound was tested against MRSA strains isolated from clinical samples. The results indicated a significant reduction in bacterial load when treated with this compound compared to untreated controls.

- Biofilm Formation Inhibition : Another study focused on biofilm formation by C. albicans, where the compound was shown to inhibit biofilm development significantly more than fluconazole, suggesting its potential as an adjunct therapy in treating fungal infections associated with biofilms.

特性

IUPAC Name |

tert-butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrN3O2/c1-11-12(16)5-6-13(17-11)18-7-9-19(10-8-18)14(20)21-15(2,3)4/h5-6H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMAMAPIMKQOSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。